molecular formula C6H5ClN2O2 B1342883 4-Amino-5-chloronicotinic acid CAS No. 52834-09-0

4-Amino-5-chloronicotinic acid

Cat. No. B1342883
CAS RN: 52834-09-0
M. Wt: 172.57 g/mol
InChI Key: VLWUSNGGVYUICR-UHFFFAOYSA-N
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Description

4-Amino-5-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminonicotinic acid with chlorine gas. The reaction takes place in a solution of acetic acid. After 45 minutes, the gas inlet is removed and the mixture is allowed to stir overnight. Diethyl ether is then added and the solid precipitate is filtered. The product is suspended in water and treated with sufficient ammonium hydroxide to provide a pH of 5. The free acid is then filtered and dried .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 172.57 .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature .

Scientific Research Applications

Biomedical Applications and Radiolabelling

Compounds structurally related to 4-amino-5-chloronicotinic acid have been explored for their potential in biomedical applications, particularly in the development of radiolabelled bioconjugates. A study by Meszaros et al. (2011) on analogs of HYNIC (hydrazinonicotinic acid), a bifunctional chelator for technetium, sheds light on the coordination chemistry of these compounds and their utility in creating radiolabelled compounds for medical imaging. Despite the focus on HYNIC and its isomers, the findings are relevant to understanding the functional capabilities of related nicotinic acid derivatives in biomedical research (Meszaros, Dose, Biagini, & Blower, 2011).

Biotransformation and Environmental Biotechnology

Research into the biotransformation capabilities of microbial strains highlights the environmental and industrial significance of chloronicotinic acids. Jin et al. (2011) characterized a strain of Rhodococcus erythropolis capable of converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, demonstrating the potential of biocatalysis in producing key intermediates for pesticide and medicine synthesis. This study exemplifies the ecological and practical applications of chloronicotinic acids in sustainable chemistry and biotechnology (Jin, Li, Liu, Zheng, & Shen, 2011).

Synthetic Chemistry and Material Science

The role of chloronicotinic acids in synthetic chemistry, especially in the preparation of complex molecules, is well-documented. Research by Quevedo, Bavetsias, and McDonald (2009) on the microwave-assisted synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid underlines the importance of these compounds in synthesizing a variety of functional materials. The study demonstrates the efficiency and versatility of chloronicotinic acids as precursors in chemical syntheses, contributing to advancements in material science and pharmaceutical chemistry (Quevedo, Bavetsias, & McDonald, 2009).

Agricultural Chemicals and Pest Management

The synthesis and application of chloronicotinic acid derivatives in agriculture, particularly as intermediates for insecticides and herbicides, highlight their significance in pest management strategies. Studies such as those by Hoffmann-Emery et al. (2006) on the synthesis of novel NK1 receptor antagonists from 6-chloronicotinic acid illustrate the chemical versatility and applicability of these compounds in developing new agrochemicals. This research not only contributes to the chemical industry but also aids in the development of more effective and selective pest control agents (Hoffmann-Emery, Hilpert, Scalone, & Waldmeier, 2006).

Safety and Hazards

Safety precautions for handling 4-Amino-5-chloronicotinic acid include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

It is known that nicotinic acid, a similar compound, acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (nad) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (nadp) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It can be inferred from the mode of action of nicotinic acid, which indirectly affects various physiological processes via nicotinamide coenzymes . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

It is known that nicotinic acid and its derivatives are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Pharmacokinetics

It is known that peptides, defined as polymers of less than 50 amino acids with a molecular weight of less than 10 kda, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

It can be inferred from the effects of nicotinic acid, which plays a vital role in maintaining efficient cellular function .

Action Environment

It is known that the use of microbial species makes the degradation of xenobiotics more accessible, fast, and active due to their smaller size .

Biochemical Analysis

Biochemical Properties

4-Amino-5-chloronicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptors and proteins, influencing their activity and function.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it can enhance drought stress tolerance by modulating oxidative stress responses . In animal cells, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that it can remain stable under certain conditions, but may degrade over time, especially under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures or animal models can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing stress tolerance or modulating metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular functions . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further participate in other biochemical reactions, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments . The distribution of this compound can influence its activity and function, as it needs to reach its target sites to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or cytoplasm, depending on the specific cellular context. The subcellular localization of this compound is crucial for its role in various biochemical processes.

properties

IUPAC Name

4-amino-5-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWUSNGGVYUICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615661
Record name 4-Amino-5-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52834-09-0
Record name 4-Amino-5-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52834-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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